2-Amino-1-(3-propoxyphenyl)ethan-1-ol
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Overview
Description
2-Amino-1-(3-propoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols It features a hydroxyl group (-OH) and an amino group (-NH2) attached to an ethan-1-ol backbone, with a propoxyphenyl substituent on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-propoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-propoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate, which is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the reduction of the nitro group to an amino group, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalytic hydrogenation and other advanced reduction techniques may be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-propoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Formation of 3-propoxybenzaldehyde or 3-propoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-Amino-1-(3-propoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-1-(3-propoxyphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
- 2-Amino-1-(2-methoxyphenyl)ethanol
- 2-(3-aminopropoxy)ethan-1-ol
Uniqueness
2-Amino-1-(3-propoxyphenyl)ethan-1-ol is unique due to the presence of the propoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications .
Properties
CAS No. |
766478-84-6 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-amino-1-(3-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-2-6-14-10-5-3-4-9(7-10)11(13)8-12/h3-5,7,11,13H,2,6,8,12H2,1H3 |
InChI Key |
PYVFWOBBTDNESZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(CN)O |
Origin of Product |
United States |
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